Renal Safety Advantage: 6.4-Fold Higher Dose Required for Equivalent Nephrotoxicity vs Cisplatin
Nedaplatin demonstrates substantially reduced nephrotoxic potential compared to cisplatin, attributable to lower renal tissue accumulation. In a rat model, kidney tissue accumulation of cisplatin administered at 3.75 mg/kg was equivalent to that of nedaplatin administered at 24 mg/kg—a 6.4-fold difference in dose required to achieve comparable renal platinum burden [1]. At these equivalent kidney accumulation doses, both agents induced similar increases in plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) excretion, confirming that the differential nephrotoxicity is driven by pharmacokinetic distribution rather than intrinsic cellular toxicity [1].
| Evidence Dimension | Kidney tissue platinum accumulation |
|---|---|
| Target Compound Data | 24 mg/kg (nedaplatin) produces accumulation equivalent to cisplatin 3.75 mg/kg |
| Comparator Or Baseline | Cisplatin: 3.75 mg/kg produces equivalent renal accumulation to nedaplatin 24 mg/kg |
| Quantified Difference | 6.4-fold higher nedaplatin dose required for equivalent kidney accumulation; nephrotoxicity incidence 9.1% vs 17.9% for cisplatin in NPC patients |
| Conditions | Rat model of platinum-induced nephrotoxicity; human NPC concurrent chemoradiotherapy |
Why This Matters
This 6.4-fold safety margin enables nedaplatin use in patients with compromised renal function where cisplatin would be contraindicated or require aggressive hydration protocols.
- [1] Hanada K, Asano K, Nishimura T, et al. Use of a toxicity factor to explain differences in nephrotoxicity and myelosuppression among the platinum antitumour derivatives cisplatin, carboplatin and nedaplatin in rats. J Pharm Pharmacol. 2008;60(3):317-325. View Source
